(E)-3-(2,4,5-trimethoxyphenyl)acrylaldehyde
Description
(E)-3-(2,4,5-trimethoxyphenyl)acrylaldehyde is an organic compound with the molecular formula C12H14O4 It is a derivative of cinnamaldehyde, characterized by the presence of three methoxy groups attached to the aromatic ring
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C12H14O4/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h4-8H,1-3H3/b5-4+ |
InChI Key |
DNAVOCNYHNNEQI-SNAWJCMRSA-N |
SMILES |
COC1=CC(=C(C=C1C=CC=O)OC)OC |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C/C=O)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=CC=O)OC)OC |
Synonyms |
2,4,5-trimethoxycinnamaldehyde trans-2,4,5-trimethoxycinnamaldehyde |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-3-(2,4,5-trimethoxyphenyl)acrylaldehyde can be synthesized through several methods. One common approach involves the oxidation of substituted cinnamaldehyde derivatives. For instance, the oxidation of 2,4,5-trimethoxycinnamic acid can yield 2,4,5-trimethoxy cinnamaldehyde . Another method involves the condensation of aromatic aldehydes with appropriate reagents under controlled conditions .
Industrial Production Methods: Industrial production of 2,4,5-trimethoxy cinnamaldehyde typically involves large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: (E)-3-(2,4,5-trimethoxyphenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The methoxy groups can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution
Major Products: The major products formed from these reactions include 2,4,5-trimethoxycinnamic acid, 2,4,5-trimethoxybenzyl alcohol, and various substituted derivatives .
Scientific Research Applications
(E)-3-(2,4,5-trimethoxyphenyl)acrylaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,5-trimethoxy cinnamaldehyde involves its interaction with molecular targets and pathways. It primarily operates by inhibiting the NF-κB pathway and modulating pro-inflammatory mediators. In cancer treatment, it disrupts cellular processes, leading to apoptosis of cancer cells . The compound also enhances metabolic health by improving glucose uptake and insulin sensitivity .
Comparison with Similar Compounds
Cinnamaldehyde: The parent compound, known for its flavor and odor, and used in various applications.
2,4,5-Trimethoxycinnamic acid: A derivative with similar chemical properties but different applications.
3,4-Dimethoxycinnamaldehyde: Another derivative with distinct chemical behavior and uses.
Uniqueness: (E)-3-(2,4,5-trimethoxyphenyl)acrylaldehyde stands out due to its unique combination of methoxy groups, which impart specific chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
